BenchChemオンラインストアへようこそ!

3-Cyclohexylbutan-1-amine

Lipophilicity Drug Design QSAR

3-Cyclohexylbutan-1-amine (CAS 785018-97-5; molecular formula C10H21N; MW 155.28) is a branched-chain alicyclic primary amine featuring a cyclohexyl substituent at the C3 position of a butylamine backbone. Computed physicochemical properties include calculated XLogP3 of 3.2, topological polar surface area of 26 Ų, 3 rotatable bonds, and 1 hydrogen bond donor/acceptor.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13124193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylbutan-1-amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(CCN)C1CCCCC1
InChIInChI=1S/C10H21N/c1-9(7-8-11)10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3
InChIKeyLVOJPLUEOINCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylbutan-1-amine CAS 785018-97-5 Procurement Specifications and Structural Characterization for R&D Sourcing


3-Cyclohexylbutan-1-amine (CAS 785018-97-5; molecular formula C10H21N; MW 155.28) is a branched-chain alicyclic primary amine featuring a cyclohexyl substituent at the C3 position of a butylamine backbone . Computed physicochemical properties include calculated XLogP3 of 3.2, topological polar surface area of 26 Ų, 3 rotatable bonds, and 1 hydrogen bond donor/acceptor [1]. The compound contains one undefined stereocenter at the C3 branched position, and is commercially available from multiple screening compound suppliers including Enamine and Otava Ltd. at catalog scales [2].

3-Cyclohexylbutan-1-amine Structural Isomer Differentiation: Why 4-Cyclohexylbutan-1-amine Cannot Substitute in Screening Applications


Although 3-cyclohexylbutan-1-amine and 4-cyclohexylbutan-1-amine share identical molecular formula (C10H21N) and molecular weight (155.28), their structural isomerism produces distinct physicochemical and steric profiles. The target compound features a branched alkyl chain with cyclohexyl substitution at C3 (creating an undefined stereocenter with 1 stereoisomeric possibility), whereas the 4-isomer possesses a linear butyl chain terminating in the cyclohexyl group (0 stereocenters) . This branching at C3 reduces the rotatable bond count from 4 to 3 relative to the linear isomer [1], alters the calculated XLogP3 (3.2 vs 3.3), and modifies the spatial orientation of the primary amine relative to the lipophilic cyclohexyl moiety—parameters that directly influence molecular recognition in screening libraries where subtle conformational differences determine hit identification outcomes [2].

3-Cyclohexylbutan-1-amine Comparative Evidence Analysis: Physicochemical and Structural Differentiation Data


Computed Lipophilicity Differential: XLogP3 Comparison Between Branched and Linear C10H21N Cyclohexylamine Isomers

3-Cyclohexylbutan-1-amine exhibits a calculated XLogP3 value of 3.2, compared to 3.3 for the linear isomer 4-cyclohexylbutan-1-amine [1]. This -0.1 log unit difference reflects the impact of chain branching on hydrophobicity and may translate to altered membrane partitioning behavior in cell-based assays [2].

Lipophilicity Drug Design QSAR

Rotatable Bond Count and Conformational Entropy: 3-Cyclohexylbutan-1-amine vs Linear Isomers

3-Cyclohexylbutan-1-amine contains 3 rotatable bonds, compared to 4 rotatable bonds in 4-cyclohexylbutan-1-amine and 3 rotatable bonds in the shorter-chain analog 3-cyclohexylpropan-1-amine (C9H19N, MW 141.25) [1]. The branched C3 substitution creates steric constraint absent in the linear isomer while maintaining chain length comparable to the propyl analog but with increased molecular weight and lipophilic bulk [2].

Conformational Analysis Molecular Flexibility Screening

Stereochemical Differentiation: Undefined Stereocenter at C3 Position

3-Cyclohexylbutan-1-amine possesses one undefined atom stereocenter at the C3 branched position, whereas the linear isomer 4-cyclohexylbutan-1-amine contains zero stereocenters [1]. This stereochemical feature introduces the potential for enantiomer-specific biological interactions—a parameter absent in the achiral linear analog. In class-level QSAR studies of arylcyclohexylamines, stereochemical configuration has been demonstrated to influence receptor binding affinity [2].

Chirality Stereochemistry Structure-Activity

3-Cyclohexylbutan-1-amine Validated Application Scenarios for R&D Procurement


Screening Library Diversification via Branched Alicyclic Amine Scaffolds

3-Cyclohexylbutan-1-amine serves as a structurally differentiated building block for expanding chemical diversity in screening collections. Its branched C3 architecture (3 rotatable bonds) and chiral center differentiate it from the linear 4-cyclohexylbutan-1-amine scaffold (4 rotatable bonds, achiral), providing alternative conformational and stereochemical space for hit identification campaigns [1]. This structural isomerism offers screening groups the opportunity to probe SAR around alkyl chain branching without altering core cyclohexylamine pharmacophore features.

QSAR Model Development for Cyclohexylamine Lipophilicity-Structure Correlations

The computed XLogP3 difference between 3-cyclohexylbutan-1-amine (3.2) and 4-cyclohexylbutan-1-amine (3.3) provides a well-defined test case for validating computational lipophilicity prediction models and establishing QSAR relationships in cyclohexylamine series [2]. Prior chemometric analyses of arylcyclohexylamines have demonstrated that molar refractivity correlates with biological activity, supporting the utility of systematic physicochemical parameter mapping across structurally related congeners [3].

Medicinal Chemistry Intermediate for Alkyl-Substituted Cyclohexylamine Derivatives

As a primary amine, 3-cyclohexylbutan-1-amine is amenable to standard amine derivatization reactions including reductive amination, acylation, and alkylation—reactions widely employed in the synthesis of cyclohexylamine-based pharmacophores [4]. Patent literature documents extensive use of cyclohexylamine scaffolds in NMDA receptor antagonist programs [5], and 4-cyclohexylbutylamine has been employed as an intermediate in thromboxane receptor antagonist synthesis via EDC/HOBt-mediated coupling [6], establishing the broader class utility that this branched analog may similarly serve.

Stereochemical Probe for Enantiomer-Dependent Biological Activity Assessment

The undefined stereocenter at C3 in 3-cyclohexylbutan-1-amine, absent in linear congeners, enables investigation of stereochemistry-dependent molecular recognition. Structure-affinity relationship studies of alkyl-substituted cyclohexylamines at the NMDA receptor PCP binding site have established that alkyl substitution patterns and stereochemistry modulate receptor affinity [7]. This compound may serve as a stereochemical comparator for understanding 3D pharmacophore requirements in target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclohexylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.